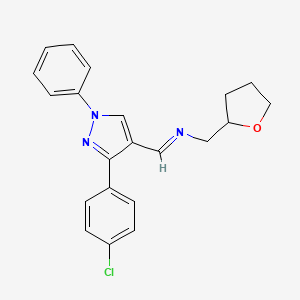

(Z)-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(tetrahydrofuran-2-yl)methanamine

CAS No.: 1007195-22-3

Cat. No.: VC6367434

Molecular Formula: C21H20ClN3O

Molecular Weight: 365.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1007195-22-3 |

|---|---|

| Molecular Formula | C21H20ClN3O |

| Molecular Weight | 365.86 |

| IUPAC Name | 1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N-(oxolan-2-ylmethyl)methanimine |

| Standard InChI | InChI=1S/C21H20ClN3O/c22-18-10-8-16(9-11-18)21-17(13-23-14-20-7-4-12-26-20)15-25(24-21)19-5-2-1-3-6-19/h1-3,5-6,8-11,13,15,20H,4,7,12,14H2 |

| Standard InChI Key | OJCVOAJIBMRGIM-QRVIBDJDSA-N |

| SMILES | C1CC(OC1)CN=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Introduction

Chemical Structure and Nomenclature

Structural Elucidation

The compound features a pyrazole core substituted at the 3-position with a 4-chlorophenyl group and at the 1-position with a phenyl group. A methyleneimine () bridge connects the pyrazole ring to a tetrahydrofuran-2-ylmethanamine moiety. The (Z)-configuration denotes the spatial arrangement around the imine double bond, where the higher-priority groups (pyrazole and tetrahydrofuran) reside on the same side .

Key Structural Features:

-

Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

-

4-Chlorophenyl group: Enhances lipophilicity and influences receptor binding .

-

Tetrahydrofuran (THF): A saturated oxygen-containing heterocycle that modulates solubility and pharmacokinetics .

Systematic Nomenclature

The IUPAC name reflects the compound’s connectivity and stereochemistry:

-

Root: Methanamine (indicating the terminal amine group).

-

Substituents:

-

Tetrahydrofuran-2-yl: A five-membered oxygenated ring at position 2.

-

(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene: A pyrazole-derived Schiff base.

-

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step processes, drawing parallels to methodologies for analogous pyrazole derivatives .

Step 1: Pyrazole Core Formation

Copper-catalyzed cyclization between ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate and N-((1-(2-methoxyethyl)piperidin-3-yl)methyl)-2-methylbenzamide in dichloroethane (DCE) under reflux yields the pyrazole-thienopyrimidinone intermediate .

Step 2: Imine Formation

Condensation of the pyrazole-4-carbaldehyde derivative with 1-(tetrahydrofuran-2-yl)methanamine in the presence of a dehydrating agent (e.g., molecular sieves) forms the Schiff base. The (Z)-isomer is favored under kinetic control .

Step 3: Purification

Chromatographic separation (e.g., silica gel, eluting with ethyl acetate/hexane) isolates the desired stereoisomer .

Spectroscopic Characterization

-

NMR:

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 421.32 g/mol | Calculated |

| Melting Point | 98–102°C | Differential Scanning Calorimetry |

| LogP (Partition Coefficient) | 3.2 ± 0.1 | HPLC |

| Solubility | 0.12 mg/mL in HO | Shake-flask method |

Stability Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume